molecular formula C19H16Cl2N4O2 B4360279 N~5~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4360279
M. Wt: 403.3 g/mol
InChI Key: XVLRYXKRKFRSSY-UHFFFAOYSA-N
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Description

N~5~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Chemical Reactions Analysis

Types of Reactions

N~5~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N5-{3-[(2,4-DICHLOROBENZOYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions that are crucial for its biological activities . These interactions often involve binding to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • Pyrazofurin
  • Encorafenib
  • Celecoxib
  • Crizotinib
  • Lonazolac

Uniqueness

N~5~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific structural features and the presence of the 2,4-dichlorobenzoyl group, which imparts distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2/c1-2-25-17(8-9-22-25)19(27)24-14-5-3-4-13(11-14)23-18(26)15-7-6-12(20)10-16(15)21/h3-11H,2H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLRYXKRKFRSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~5~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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N~5~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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N~5~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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